Potassium perfluorooctanesulfonate

Surfactant Science Interfacial Chemistry Colloid Science

Researchers requiring accurate PFOS quantification face inconsistent isomer ratios in generic PFAS salts, leading to quantification errors. Our Potassium perfluorooctanesulfonate (PFOS-K, CAS 2795-39-3) analytical standard (≥98%) eliminates this uncertainty. - Lot-specific linear vs. branched isomer ratio documentation ensures accurate LC-MS/MS calibration. - Well-characterized CMC (6.3-8 mM) and aggregate formation (50-150 nm) provide a reliable benchmark for surfactant studies. - Metrologically traceable calibration supports ISO/IEC 17025 accredited laboratories. Procurement managers benefit from guaranteed purity, comprehensive documentation, and reliable global supply for this essential PFOS reference material.

Molecular Formula C8HF17KO3S
Molecular Weight 539.23 g/mol
CAS No. 2795-39-3
Cat. No. B128484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium perfluorooctanesulfonate
CAS2795-39-3
Synonyms1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt;  Fluorad 95;  Fluortensid FT 800;  Megafac F 110;  Megafac F 116;  Perfluorooctanesulfonic Acid Potassium Salt;  Potassium Heptadecafluorooctane-1-_x000B_sulfonate;  Potassiu
Molecular FormulaC8HF17KO3S
Molecular Weight539.23 g/mol
Structural Identifiers
SMILESC(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K]
InChIInChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);
InChIKeyQGTQTQBVAMFOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / 50 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PFOS-K CAS 2795-39-3: Overview and Specifications


Potassium perfluorooctanesulfonate (PFOS-K, CAS 2795-39-3) is the potassium salt of perfluorooctanesulfonic acid (PFOS), a C8 perfluoroalkyl sulfonate classified under the broader per- and polyfluoroalkyl substances (PFAS) family . The compound exists as a white to slightly yellow crystalline powder with a melting point of 277-280 °C and density of approximately 1.1 g/mL at 20 °C . As an anionic fluorosurfactant featuring a fully fluorinated C8 tail and a sulfonate head group, PFOS-K exhibits exceptional chemical and thermal stability, low vapor pressure, and pronounced surface activity . It serves as the primary potassium salt form of PFOS utilized in analytical standard preparation, certified reference material development, and specialized industrial applications requiring high-purity perfluorooctanesulfonate .

Why PFOS-K Cannot Be Substituted in Analytical and Surfactant Uses


Generic substitution of potassium perfluorooctanesulfonate with shorter-chain perfluoroalkyl sulfonates (e.g., PFBS-K, PFHxS-K) or perfluoroalkyl carboxylates (e.g., PFOA) in analytical and surfactant applications is not scientifically valid due to substantial differences in critical micelle concentration (CMC), surface activity, octanol-water partitioning behavior, and aggregation characteristics [1]. PFOS-K exhibits a CMC range of 6.3-8 mM (approximately 3.4-4.3 g/L), which is markedly lower than the 18-86 mM range for PFHxS and 25-30 mM for PFOA, indicating fundamentally different surfactant potency and self-assembly behavior [2]. Furthermore, recent investigations have demonstrated that PFOS-K, PFOA, and PFBS form aggregates rather than true micelles in aqueous solution, with aggregate size and formation kinetics varying by compound, a finding that directly contravenes the assumption of interchangeable surfactant behavior across this compound class [1]. In analytical contexts, PFOS-K analytical standards are supplied with lot-specific documentation of linear versus branched isomer ratios, a specification absent from generic PFAS salt offerings and essential for accurate LC-MS/MS quantification in environmental and biological matrices .

PFOS-K: Quantified Performance Versus Other PFAS Compounds


Critical Micelle Concentration Comparison

Potassium perfluorooctanesulfonate (PFOS-K) demonstrates a critical micelle concentration (CMC) of 6.3-8 mM in aqueous solution, which is substantially lower than the CMC values reported for PFHxS (18-86 mM) and perfluorooctanoic acid (PFOA, 25-30 mM) under comparable experimental conditions [1]. This lower CMC indicates that PFOS-K achieves surfactant saturation and surface tension reduction at significantly lower bulk solution concentrations than these close structural analogs, reflecting its superior surface activity per unit mass [1].

Surfactant Science Interfacial Chemistry Colloid Science

Surface Tension Profile Versus C4-C8 PFAS

In a comparative study of seven PFAS compounds spanning carbon chain lengths n=4, 6, and 8 with both carboxylate (COO⁻) and sulfonate (SO₃⁻) functional groups, potassium perfluorooctane sulfonate (PFOS-K, n=8, SO₃⁻) exhibited the highest surface tension curve among all compounds tested, while perfluorobutanoic acid (PFBA, n=4, COO⁻) exhibited the lowest [1]. All compounds tested showed a sharp decline in surface tension with increasing concentration without reaching a clear CMC plateau, indicating that surface-activity behavior correlates directly with carbon chain length and functional group identity [1].

Surface Chemistry Environmental Fate Interfacial Adsorption

Aggregation Behavior in Aqueous Solution

Dynamic light scattering (DLS) and cryo-EM measurements on PFOS-K, PFOA, and PFBS reveal that these PFAS surfactants form aggregates rather than true micelles in aqueous solution, with aggregates continuing to grow with increasing bulk solute concentration [1]. At concentrations near predicted CMC values, objects with diameters ≤10 nm initially form, which then grow into larger structures with diameters of 50-150 nm, behavior distinctly different from conventional micelle-forming surfactants [1]. This finding, representing the first evidence of aggregate formation in these EPA-regulated PFAS surfactants, reconciles literature CMC predictions that previously varied by more than an order of magnitude [1].

Colloid Chemistry Surfactant Self-Assembly Physical Chemistry

Octanol-Water Partitioning Difference

Experimentally determined n-octanol/water partition coefficients (log Kow) for PFOS, PFBS, and PFOA were measured using radiolabeled compounds, yielding values of -0.7, -0.3, and 1.4, respectively [1]. The 2.1 log unit difference between PFOS and PFOA reflects fundamental differences in their amphiphilic natures, with PFOS being significantly less hydrophobic than PFOA despite its longer perfluoroalkyl chain and sulfonate versus carboxylate head group [1].

Environmental Chemistry Partitioning Behavior Analytical Method Development

Lot-Specific Isomer Ratio Documentation

PFAS compounds including PFOS-K may exist in both linear and branched isomeric forms, with each manufactured lot potentially containing a different ratio of these isomers . Analytical reference standards for PFOS-K provide lot-specific Certificate of Analysis (CoA) documentation indicating either the presence of a specific linear-to-branched isomer ratio or confirmation that the standard contains only the linear isomer . This isomer-specific traceability is critical because branched isomers of PFOS exhibit relatively greater reactivity and lower sorptivity compared to the linear analog, leading to variable removal efficiencies during water treatment processes [1].

Analytical Chemistry Environmental Monitoring LC-MS/MS Method Validation

Certified Reference Material Traceability

The National Metrology Institute of Japan (NMIJ/AIST) has issued a certified calibration solution reference material (NMIJ CRM 4220-a) for the determination of perfluorooctane sulfonate anion and its salts [1]. The certified concentration of potassium perfluorooctane sulfonate (K-PFOS) in this CRM was determined to be 9.93 mg kg⁻¹, with an expanded uncertainty of 0.15 mg kg⁻¹ (coverage factor k=2, corresponding to approximately 95% confidence interval) [1]. The certified value was established using freezing point depression method for raw material purity evaluation combined with gravimetric blending for solution preparation, with uncertainty evaluation encompassing purity assessment, sample inhomogeneity, instability, and preparation variation from LC/MS measurements [1].

Metrology Certified Reference Materials Analytical Quality Assurance

PFOS-K: Research and Industrial Application Scenarios


Environmental Water Analysis by LC-MS/MS

PFOS-K analytical standard (≥98% purity) is utilized for the preparation of calibration solutions for the determination of PFOS in groundwater samples by high-performance liquid chromatography-electrospray tandem mass spectrometry (HPLC-ESI-MS/MS), as well as in river water and industrial effluent samples via solid phase extraction (SPE) coupled to HPLC-ESI-MS with multiple reaction monitoring (MRM) detection . The lot-specific isomer ratio documentation is essential for accurate quantification given that branched and linear PFOS isomers exhibit differential chromatographic behavior and MS response factors [1].

CRM for Regulatory Compliance and Validation

NMIJ CRM 4220-a provides a certified concentration of K-PFOS at 9.93 ± 0.15 mg kg⁻¹ (k=2), enabling metrologically traceable calibration for laboratories conducting PFOS analysis under ISO/IEC 17025 accreditation frameworks . The CRM is prepared in methanol solution using gravimetric blending, with purity of the raw K-PFOS material evaluated via freezing point depression method, ensuring traceability to SI units for regulatory compliance testing .

Comparative Surfactant and Aggregation Studies

PFOS-K serves as a reference fluorosurfactant for studies investigating self-assembly behavior in aqueous solution, with established CMC values of 6.3-8 mM and documented aggregate formation (50-150 nm diameter) rather than true micellization . This well-characterized aggregation behavior provides a benchmark for comparing novel fluorosurfactant candidates and investigating the relationship between perfluoroalkyl chain length, head group chemistry, and solution-phase self-assembly .

Isomer-Specific Chromatographic Method Development

PFOS-K analytical standards with documented linear-to-branched isomer ratios are employed in the development and validation of LC-MS/MS methods for isomer-specific PFOS quantification in environmental and biological matrices . The differential physicochemical properties of linear versus branched PFOS isomers (branched isomers exhibit greater reactivity and lower sorptivity than linear analogs [1]) necessitate isomer-specific calibration for accurate quantification and treatment process evaluation in water remediation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium perfluorooctanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.